![molecular formula C27H36N4O3S B2577258 Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate CAS No. 477299-87-9](/img/structure/B2577258.png)
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate
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Overview
Description
The compound contains several functional groups and structural features that are common in organic chemistry . It includes an adamantane structure, which is a type of cycloalkane . It also contains a triazole ring, which is a type of heterocycle, and a sulfanyl group attached to a propanoate ester.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The adamantane portion of the molecule is a rigid, three-dimensional structure, while the triazole ring and the ester group would add further complexity .Chemical Reactions Analysis
Esters, like the propanoate group in this compound, can undergo reactions such as hydrolysis, which can be either acid or base-catalyzed . The triazole ring might participate in various reactions depending on the conditions .Scientific Research Applications
Spectroscopic and Quantum Chemical Analysis
Research on adamantane-based compounds like Ethyl 4-[3-(adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]methylpiperazine-1-carboxylate provides insights into their spectral properties and quantum chemical aspects. Fourier transform infrared and Raman spectra, alongside UV/Vis spectrometry, are utilized to understand the molecular structure and intramolecular charge transfer features of these compounds through detailed quantum chemical modeling (Al-Ghulikah et al., 2019).
Crystal Structure and Molecular Conformation
The design and synthesis of adamantane depsides with lipophilic moieties have been explored to understand their crystal structures and stereochemistry. Studies have shown how these molecules form dimers through hydrogen bonds and exhibit distinct hydrophilic and hydrophobic layers in the solid state, contributing to their potential applications in materials science (Matković et al., 2007).
Synthetic Applications
Adamantane derivatives have been synthesized through various methods, including one-pot reactions that construct the adamantane core from cyclohexanone derivatives. These methodologies enable the creation of diverse adamantane frameworks, showcasing their versatility in synthetic organic chemistry (Takagi et al., 2005).
Reactivity and Chemical Properties
Studies on adamantane derivatives also delve into their reactivity, such as selective fluorination techniques that allow for controlled introduction of fluorine atoms into the adamantane structure. This selective fluorination highlights the potential for creating functionally diverse adamantane-based molecules for various chemical applications (Aoyama et al., 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O3S/c1-5-34-24(32)18(4)35-26-30-29-23(31(26)22-8-6-7-16(2)17(22)3)15-28-25(33)27-12-19-9-20(13-27)11-21(10-19)14-27/h6-8,18-21H,5,9-15H2,1-4H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJAJKBSVDJXNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(N1C2=CC=CC(=C2C)C)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate |
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